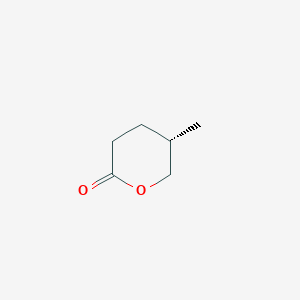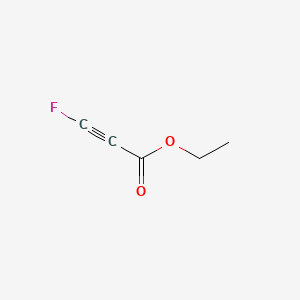
Propiolic acid, fluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoroprop-2-ynoate: is an organic compound with the molecular formula C₅H₅FO₂ It is a fluorinated ester that features a triple bond between the second and third carbon atoms, making it a member of the alkyne family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoroprop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-fluoroprop-2-ynoate may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-fluoroprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-fluoroprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-fluoroprop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond and the fluorine atom create a highly polarized molecule, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a precursor.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoroprop-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl propiolate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Methyl 3-fluoroprop-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propriétés
Numéro CAS |
102128-71-2 |
|---|---|
Formule moléculaire |
C5H5FO2 |
Poids moléculaire |
116.09 g/mol |
Nom IUPAC |
ethyl 3-fluoroprop-2-ynoate |
InChI |
InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
Clé InChI |
LBAJCLACEDIJJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


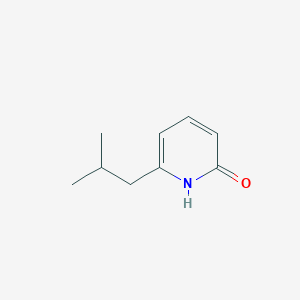
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)



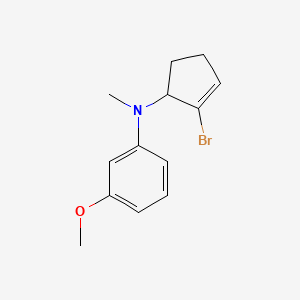
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)


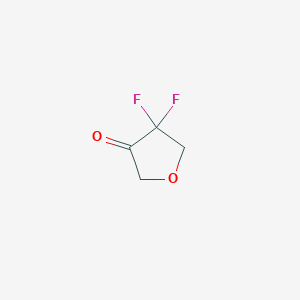
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
